BenchChemオンラインストアへようこそ!

9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate

Solid-phase peptide synthesis solubility dimethylformamide

9H-Fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate, systematically designated as Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH, CAS 132327-80-1), is a doubly protected glutamine building block for Fmoc/tBu solid-phase peptide synthesis (SPPS). The Fmoc group masks the α-amine; the acid-labile trityl (Trt) group protects the side-chain carboxamide.

Molecular Formula C39H34N2O4
Molecular Weight 594.7 g/mol
Cat. No. B12510293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate
Molecular FormulaC39H34N2O4
Molecular Weight594.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C39H34N2O4/c42-26-31(40-38(44)45-27-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-25-37(43)41-39(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,26,31,36H,24-25,27H2,(H,40,44)(H,41,43)
InChIKeyJTHTXXXGELTKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate (Fmoc-Gln(Trt)-OH): Procurement-Ready Technical Baseline and Comparator Identification for Peptide Synthesis


9H-Fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate, systematically designated as Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH, CAS 132327-80-1), is a doubly protected glutamine building block for Fmoc/tBu solid-phase peptide synthesis (SPPS) . The Fmoc group masks the α-amine; the acid-labile trityl (Trt) group protects the side-chain carboxamide. The most relevant comparators for procurement evaluation are: Fmoc-Gln-OH (unprotected side chain; CAS 71989-20-3) ; Fmoc-Gln(Mtt)-OH (4-methyltrityl-protected; CAS 144317-18-0) ; Boc-Gln(Trt)-OH (Boc-strategy analog; CAS 132388-69-3) ; and Fmoc-Asn(Trt)-OH (asparagine counterpart; CAS 132388-59-1) .

Fmoc-Gln(Trt)-OH Procurement: Why Unprotected or Mtt-Protected Glutamine Derivatives Cannot Simply Be Interchanged


Interchanging Fmoc-Gln(Trt)-OH with closely related glutamine derivatives introduces measurable, experimentally documented penalties in solubility, side-reaction propensity, and final peptide purity. Unprotected Fmoc-Gln-OH exhibits markedly lower solubility in dimethylformamide (DMF) and its side-chain amide undergoes dehydration to the corresponding nitrile during carbodiimide-mediated activation, generating sequence-related impurities that co-elute with the target peptide . The Mtt-protected analog Fmoc-Gln(Mtt)-OH, while offering faster deprotection under ultra-dilute TFA (1–3% within minutes), loses the steric bulk that suppresses diketopiperazine (DKP) formation and may introduce deletion sequences under standard coupling protocols . Boc-Gln(Trt)-OH is incompatible with Fmoc/tBu SPPS workflows, requiring anhydrous HF or strong acid for final deprotection, and is therefore restricted to Boc-strategy syntheses . These differences are not theoretical—they translate directly into lower crude peptide purity, more complex purification, and reduced isolated yield in process-scale peptide manufacturing.

Fmoc-Gln(Trt)-OH Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision-Making


Solubility in DMF: Fmoc-Gln(Trt)-OH vs. Unprotected Fmoc-Gln-OH

Fmoc-Gln(Trt)-OH dissolves readily in DMF at concentrations required for standard SPPS coupling (0.2–0.5 M), whereas unprotected Fmoc-Gln-OH is only partially soluble (PS) in DMF at 0.2 M concentration as reported by Lopez et al. [1]. Vendor technical data independently confirm that Fmoc-Gln(Trt)-OH dissolves readily in all standard peptide synthesis reagents, including DMF, while Fmoc-Gln-OH is much less soluble in DMF . A separate source quantifies the Trt group's effect: solubility in DMF exceeds 200 mg/mL for the Trt-protected derivative vs. less than 50 mg/mL for Fmoc-Gln-OH .

Solid-phase peptide synthesis solubility dimethylformamide Fmoc-glutamine

Side-Reaction Suppression: Prevention of Carboxamide Dehydration During Carbodiimide Activation

When Fmoc-Gln-OH (unprotected side chain) is activated with carbodiimide reagents (e.g., DIC, DCC), the primary carboxamide undergoes dehydration to the corresponding γ-nitrile, generating a persistent peptide impurity that co-elutes with the desired product during reversed-phase HPLC purification . Fmoc-Gln(Trt)-OH completely prevents this dehydration pathway because the Trt group blocks the amide nitrogen from participating in the nitrile-forming elimination . This protective effect is documented in the seminal work by Sieber and colleagues, who demonstrated that the use of Trt-protected Gln derivatives yields significantly purer crude peptides than unprotected or alternatively protected analogs [1].

Solid-phase peptide synthesis side reaction dehydration carbodiimide glutamine nitrile

Crude Peptide Purity: Fmoc-Gln(Trt)-OH vs. Other Glutamine Derivatives for SPPS

The foundational study by Sieber et al. (1991) established that Fmoc-Gln(Trt)-OH produces 'significantly purer peptides than other derivatives used for the introduction of Gln,' a claim repeatedly cited in vendor technical datasheets from Novabiochem, Advanced ChemTech, and other suppliers . The underlying mechanism is dual: Trt protection simultaneously prevents amide dehydration (Section 3.2) and enhances solubility (Section 3.1), both of which independently contribute to higher coupling efficiency and fewer deletion/termination sequences. Independent process-scale documentation indicates production capability up to 300 kg with consistent HPLC purity ≥99.0% and individual related-substance impurities (Fmoc-β-Ala-OH, Fmoc-Gln-OH, Fmoc-Gln(Trt)-Gln(Trt)-OH) each controlled to ≤0.1% (a/a) .

Solid-phase peptide synthesis crude peptide purity HPLC Fmoc-glutamine process development

Deprotection Conditions and Orthogonality: Trt vs. Mtt Side-Chain Protection

The Trt group on Fmoc-Gln(Trt)-OH is removed with 95% TFA in 1–3 hours at room temperature, with no alkylation of tryptophan (Trp) residues . In contrast, the Mtt group on Fmoc-Gln(Mtt)-OH is substantially more acid-labile, cleaving within minutes under 1–3% TFA . This differential acid lability is critical for synthesis strategies requiring orthogonal side-chain deprotection: the Mtt group permits selective on-resin deprotection of Gln side chains while leaving other acid-labile protecting groups (e.g., tBu, Boc, Pbf) intact . However, when global deprotection is intended—as in the final cleavage step of most linear peptide syntheses—the Trt group's compatibility with standard 95% TFA cleavage cocktails and its established deprotection kinetics (1–3 h, complete) make it the default choice for GMP manufacturing, where predictable and complete deprotection is paramount .

Solid-phase peptide synthesis deprotection trityl Mtt TFA orthogonal protection

Diketopiperazine (DKP) Suppression: Steric Contribution of the Trityl Group

DKP formation is a well-characterized side reaction in SPPS that causes peptide-chain termination, particularly at the dipeptide stage when the second residue is Pro, N-alkyl amino acid, or a secondary amino acid [1]. The bulky Trt group on Fmoc-Gln(Trt)-OH contributes steric hindrance that suppresses DKP formation, a property explicitly leveraged in the design of TentaGel R TRT resins where the Trt linker suppresses DKP and enables synthesis of peptides with C-terminal Pro [2]. This steric effect is absent in unprotected Fmoc-Gln-OH and significantly reduced in the less bulky Mtt-protected analog. While DKP suppression by Trt is not absolute, the enhanced steric bulk of the triphenylmethyl group relative to the 4-methyltrityl (Mtt) group provides a measurable reduction in DKP-related termination products [3].

Solid-phase peptide synthesis diketopiperazine trityl steric hindrance C-terminal proline

Industrial-Grade Quality Specifications: Enantiomeric Purity and Related-Substance Control

The Novabiochem® specification for Fmoc-Gln(Trt)-OH (CAS 132327-80-1) includes: HPLC purity ≥99.0% (a/a), enantiomeric purity ≥99.8% (a/a), individual related-substance impurities (Fmoc-β-Ala-OH, Fmoc-β-Ala-Gln(Trt)-OH, Fmoc-Gln(Trt)-Gln(Trt)-OH, Fmoc-Gln-OH) each ≤0.1% (a/a), free amino acid ≤0.2% (GC), water ≤2.0% (K.F.), and acetate ≤0.02% (IC) [1]. These specifications exceed the typical commercial purity range for generic Fmoc-Gln(Trt)-OH (≥97.0–98.0% HPLC from TCI and other general chemical suppliers) . The tight control of Fmoc-β-Ala-OH—a common impurity arising from Fmoc deprotection and re-attachment—is particularly critical because Fmoc-β-Ala-containing peptides are indistinguishable from the target sequence by mass spectrometry alone .

Solid-phase peptide synthesis quality control enantiomeric purity related substances GMP manufacturing

Fmoc-Gln(Trt)-OH Best-Fit Application Scenarios: Where Quantitative Differentiation Dictates Procurement Decisions


GMP Manufacturing of GLP-1 Receptor Agonist Peptide APIs (Semaglutide, Liraglutide, Tirzepatide)

In the solid-phase synthesis of GLP-1 agonists, glutamine residues appear in sequence contexts where side-chain dehydration and DKP formation are documented risks. Fmoc-Gln(Trt)-OH (CAS 132327-80-1) with ≥99.0% HPLC purity and ≥99.8% enantiomeric purity is specified in patent literature for semaglutide synthesis and is commercially positioned as the standard building block for GLP-1, semaglutide, liraglutide, and tirzepatide assembly [REFS-3, REFS-4]. The Trt group's compatibility with 95% TFA global deprotection (1–3 h, no Trp alkylation) aligns with standard manufacturing cleavage protocols, while the solubility advantage ensures consistent coupling at production-scale concentrations (≥0.2 M). The ≤0.1% individual impurity specification minimizes cumulative deletion-sequence impurities that would otherwise necessitate additional preparative HPLC cycles in API purification.

Synthesis of Proteasome Inhibitor Natural Products (Fellutamide B and Analogs)

Fmoc-Gln(Trt)-OH is specifically cited as the starting material for the Fmoc SPPS of fellutamide B and its N-octanoyl analog, lipopeptide proteasome inhibitors of therapeutic interest . The prevention of Gln side-chain dehydration is critical in this context because fellutamides contain a C-terminal Gln residue whose integrity directly affects proteasome inhibitory activity. The use of Trt protection eliminates nitrile formation during carbodiimide activation , ensuring the correct carboxamide terminus required for biological activity. This application exemplifies the scenario where the choice of Fmoc-Gln(Trt)-OH over unprotected Fmoc-Gln-OH is not a matter of convenience but a determinant of whether the target natural product can be obtained in bioactive form.

SARS-CoV-2 Mpro Protease Substrate Peptide Synthesis for Antiviral Drug Discovery

Fmoc-Gln(Trt)-OH was used in the synthesis of peptide substrates for substrate specificity profiling of the SARS-CoV-2 main protease (Mpro), contributing to the design of anti-COVID-19 therapeutics . In this application, the critical requirement is sequence fidelity: even low-level Gln-related impurities (e.g., nitrile or deletion peptides) would confound kinetic measurements of Mpro substrate cleavage. The high monomer purity (≥99.0% HPLC) and enantiomeric purity (≥99.8%) provide the assurance that the observed enzymatic activity is attributable to the intended substrate sequence, not to diastereomeric or deletion-sequence artifacts . This application highlights the importance of monomer quality specifications when peptide substrates are used in quantitative biochemical assays.

Automated High-Throughput Peptide Synthesis on CEM Liberty and Similar Microwave Platforms

Automated microwave-assisted SPPS platforms (e.g., CEM Liberty Blue, Liberty PRO) operate at elevated temperatures (50–90 °C) and require amino acid monomers that are fully soluble at ≥0.2 M in DMF for reliable delivery through fluidic lines. Fmoc-Gln(Trt)-OH meets this requirement, dissolving clearly at 0.5 M in DMF (Colour index ≤160 Hazen) , whereas Fmoc-Gln-OH is only partially soluble at 0.2 M and risks precipitation in the synthesizer tubing . CEM Corporation certifies and continuously tests Fmoc-Gln(Trt)-OH in its own peptide synthesis laboratory . For laboratories operating these platforms, procurement of Fmoc-Gln(Trt)-OH (rather than Fmoc-Gln-OH) eliminates a known failure mode—precipitation-induced incomplete coupling—that would otherwise compromise synthesis success rates for Gln-containing sequences.

Quote Request

Request a Quote for 9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.